Ethyl 5-amino-4-fluoro-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-4-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluoro substituent, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-fluoro-2-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 5-amino-4-fluoro-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-4-fluoro-2-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Reduction: Amino derivatives.
Ester hydrolysis: 5-amino-4-fluoro-2-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-4-fluoro-2-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound is employed in studies investigating enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 5-amino-4-fluoro-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The fluoro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-4-fluoro-5-methoxybenzoate: Similar structure but with different positions of the amino and methoxy groups.
Ethyl 2-amino-4-methoxybenzoate: Lacks the fluoro substituent.
Ethyl 4-methoxybenzoate: Lacks both the amino and fluoro substituents.
Uniqueness
Ethyl 5-amino-4-fluoro-2-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both an amino and a fluoro group can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12FNO3 |
---|---|
Molekulargewicht |
213.21 g/mol |
IUPAC-Name |
ethyl 5-amino-4-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-8(12)7(11)5-9(6)14-2/h4-5H,3,12H2,1-2H3 |
InChI-Schlüssel |
YXXHRTBWTLJMKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.